Ethylmorphine hydrochloride hydrate

Opioid receptor pharmacology Radioligand binding assay Structure-activity relationship

Ethylmorphine hydrochloride hydrate (CAS 6746-59-4 as dihydrate; CAS 125-30-4 as anhydrous hydrochloride) is a semi-synthetic 3-ethoxy derivative of morphine within the morphinan opioid class, functioning as both a centrally acting antitussive and a moderate analgesic. Its mu-opioid receptor binding affinity (Ki = 345 nM) is intermediate within the morphine-3-alkyl ether series, positioned between codeine (3-methoxy) and pholcodine (3-morpholinoethyl).

Molecular Formula C19H27Cl2NO4
Molecular Weight 404.3 g/mol
Cat. No. B1262490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylmorphine hydrochloride hydrate
Molecular FormulaC19H27Cl2NO4
Molecular Weight404.3 g/mol
Structural Identifiers
SMILESCCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.O.Cl.Cl
InChIInChI=1S/C19H23NO3.2ClH.H2O/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18;;;/h4-7,12-14,18,21H,3,8-10H2,1-2H3;2*1H;1H2/t12-,13+,14-,18-,19-;;;/m0.../s1
InChIKeyOYDZKDNNMZSSCA-VSYPDCRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylmorphine Hydrochloride Hydrate – Core Identity, Opioid Class, and Procurement-Relevant Physicochemical Profile


Ethylmorphine hydrochloride hydrate (CAS 6746-59-4 as dihydrate; CAS 125-30-4 as anhydrous hydrochloride) is a semi-synthetic 3-ethoxy derivative of morphine within the morphinan opioid class, functioning as both a centrally acting antitussive and a moderate analgesic [1]. Its mu-opioid receptor binding affinity (Ki = 345 nM) is intermediate within the morphine-3-alkyl ether series, positioned between codeine (3-methoxy) and pholcodine (3-morpholinoethyl) [1][2]. The hydrochloride dihydrate salt form exhibits defined crystallographic properties (orthorhombic space group P2₁2₁2₁) and pharmacopoeial-grade specifications, including a melting point of 120–123 °C (with decomposition) and aqueous solubility of 1 g per 10 mL water [3][4]. These characteristics underpin its use in antitussive formulations, forensic reference standard applications, and as a substrate in cytochrome P450 metabolic research.

Why Codeine, Pholcodine, or Dihydrocodeine Cannot Substitute for Ethylmorphine Hydrochloride Hydrate Without Quantitative Re-Validation


Although ethylmorphine, codeine, pholcodine, and dihydrocodeine are all classified as morphinan opioid antitussives, they are not interchangeable in procurement, formulation, or analytical workflows. Ethylmorphine produces approximately 1.84-fold more morphine via CYP2D6-mediated O-dealkylation than codeine at equivalent oral doses (7.0% vs. 3.8% urinary morphine recovery, p < 0.05), meaning that substituting codeine for ethylmorphine at the same mass dose significantly under-delivers the active morphine metabolite [1]. Conversely, pholcodine exhibits negligible O-dealkylation to morphine (morphine AUC/parent AUC ratio of 0.01 vs. 1.60 for ethylmorphine in the rat model) and has markedly higher oral bioavailability (>40% vs. <10%), resulting in a fundamentally different pharmacokinetic–pharmacodynamic relationship [2]. Additionally, ethylmorphine generates the unique N-demethylated metabolite norethylmorphine, which serves as a forensic marker absent from codeine metabolism, rendering the compounds analytically distinguishable in regulatory and toxicological contexts [3].

Quantitative Differential Evidence for Ethylmorphine Hydrochloride Hydrate: Head-to-Head and Cross-Study Comparisons with In-Class Analogs


Mu-Opioid Receptor Binding Affinity Ranking: Ethylmorphine Occupies a Defined Intermediate Position Between Codeine and Pholcodine

In a direct head-to-head radioligand displacement study using ³H-DAMGO in rat brain homogenates, the mu-opioid receptor binding affinity (Ki) ranking was unequivocally established as morphine (Ki = 1.2 nM) < codeine < ethylmorphine < pholcodine [1]. The absolute Ki of ethylmorphine hydrochloride for the human mu-opioid receptor has been independently reported as 345.0 nM [2]. This places ethylmorphine in a quantitatively distinct affinity band—substantially weaker than morphine (∼287-fold lower affinity) but measurably stronger than pholcodine, consistent with the trend that increasing the 3-alkyl chain length progressively reduces mu-receptor binding [1]. This intermediate binding profile predicts that ethylmorphine's in vivo activity is more dependent on metabolic bioactivation to morphine than codeine, yet less dependent than pholcodine, which has negligible receptor binding.

Opioid receptor pharmacology Radioligand binding assay Structure-activity relationship

Human In Vivo Metabolic Conversion to Morphine: Ethylmorphine Generates 1.84-Fold More Active Metabolite Than Codeine at Equivalent Oral Doses

In a controlled crossover study, 5 CYP2D6 extensive metabolizers (EM) and 5 poor metabolizers (PM) received single 25 mg oral doses of both ethylmorphine and codeine in separate sessions, with urinary metabolites quantified by GC-MS over 72 hours [1]. Regardless of CYP2D6 phenotype, the urinary recovery of morphine (the active O-dealkylated metabolite) was significantly higher after ethylmorphine intake than after codeine intake: 7.0% vs. 3.8% of the administered dose (p < 0.05), yielding a 1.84-fold difference [1]. Among EMs specifically, morphine recovery was 11.0% for ethylmorphine vs. 6.5% for codeine (p < 0.05) [1]. This demonstrates that ethylmorphine undergoes more efficient presystemic and systemic O-dealkylation to morphine than codeine, a difference that is CYP2D6 genotype-dependent in magnitude but persistent across phenotypes.

CYP2D6 pharmacogenetics Opioid metabolism Urinary metabolite recovery

Rat In Vivo Presystemic O-Dealkylation Efficiency: Ethylmorphine Exhibits a Higher Morphine-to-Parent AUC Ratio Than Codeine After Oral Administration

In a systematic radioimmunoassay study comparing the pharmacokinetics of morphine-3-alkyl ethers in male Sprague-Dawley rats, the ratio of the metabolically produced morphine AUC to that of the parent drug after oral administration (10 mg/kg free base equivalent) was 1.60 for ethylmorphine versus 1.37 for codeine [1]. This indicates that ethylmorphine undergoes approximately 17% greater presystemic O-dealkylation to morphine than codeine in the rat model [1]. By contrast, t-butylmorphine and pholcodine, bearing bulkier 3-alkyl substituents, showed markedly lower ratios (0.08 and 0.01, respectively), demonstrating that the extent of first-pass bioactivation is exquisitely sensitive to the structure of the 3-alkoxy group [1]. The absolute oral bioavailability of both ethylmorphine and codeine was below 10%, while pholcodine exceeded 40%, further differentiating the pharmacokinetic profiles within this series [1].

Preclinical pharmacokinetics First-pass metabolism Morphine-3-alkyl ether series

Human Pharmacokinetic Profile: Rapid Absorption and Short Elimination Half-Life Differentiate Ethylmorphine from Longer-Acting Antitussive Opioids

The pharmacokinetics of ethylmorphine were characterized in 10 healthy subjects following a single oral dose of the cough mixture Cosylan [1]. Key parameters included a median tmax of unchanged ethylmorphine of 45 minutes and a terminal elimination half-life (t½) of 2 hours, with ethylmorphine-6-glucuronide identified as the major circulating metabolite [1]. The median urinary recovery of ethylmorphine plus measured metabolites was 77% over 48 hours [1]. The urinary recovery of morphine and morphine-glucuronides varied by a factor of 9 between individuals (range not fully explained by CYP2D6 genotype alone), and two subjects were phenotypically classified as poor metabolizers of the debrisoquine/sparteine type based on metabolic ratio and partial metabolic clearance for O-deethylation [1]. By comparison, pholcodine exhibits a terminal half-life exceeding 2 hours in rats and substantially higher oral bioavailability (>40%), while codeine in humans has a reported t½ of approximately 2.5–3.5 hours, positioning ethylmorphine as one of the shorter-acting agents in this class [2].

Clinical pharmacokinetics Ethylmorphine-6-glucuronide CYP2D6 phenotyping

Hydrate Crystallography and Solid-State Stability: Ethylmorphine Hydrochloride Dihydrate Exhibits a Uniquely Constrained Anhydrate Landscape

A comprehensive experimental and computational study of morphinane hydrate formation demonstrated that all 12 structurally characterized morphinane forms, including ethylmorphine hydrochloride dihydrate, crystallize in the orthorhombic space group P2₁2₁2₁ [1]. Critically, anhydrous polymorphs were detected for morphine and codeine free bases and their hydrochloride salts, but for ethylmorphine only one anhydrate (free base) was found, and no stable anhydrate of ethylmorphine hydrochloride could be isolated—the hydrochloride salt exists only in a very limited humidity range, modeled computationally as a dihydrate with no corresponding anhydrous crystal form [1]. This contrasts with morphine hydrochloride, which forms both a trihydrate and a dihydrate [1]. The enthalpic stabilization of morphinane hydrates relative to their anhydrates ranged from 5.7 to 25.6 kJ mol⁻¹ across the series [1]. The Chinese Pharmacopoeia independently specifies a loss on drying of not more than 10.0% for ethylmorphine hydrochloride dihydrate (determined by drying at 50–60 °C for 4 h then 105 °C to constant weight), and mandates sealed storage, consistent with the compound's moisture-sensitive hydrate stoichiometry [2].

Solid-state chemistry Hydrate stability Polymorph screening

Forensic Differentiation: Norethylmorphine as a Unique Metabolite Marker Distinguishes Ethylmorphine Intake from Codeine, Morphine, or Heroin Use

Ethylmorphine undergoes parallel N-demethylation (catalyzed by CYP3A4) to produce norethylmorphine, a metabolite that is structurally and analytically unique to ethylmorphine among common pharmaceutical opioids [1][2]. Codeine's analogous N-demethylation yields norcodeine, while morphine and heroin do not produce either of these N-demethylated products [2]. Critically, as demonstrated by Aasmundstad et al. (1995), ratios of morphine to parent drug cannot be used to distinguish the source of morphine after administration of ethylmorphine, particularly in serum samples obtained more than 24 hours post-dose; norethylmorphine detection after urine hydrolysis is therefore essential for conclusive source attribution [1]. Rivier et al. (1991) established that forensic interpretation requires knowledge of relative ratios of morphine, codeine, and ethylmorphine, with total opiate levels below 0.3 mg/L often precluding characterization of the ingested drug [2]. The Chinese Pharmacopoeia further provides an identity test that distinguishes ethylmorphine hydrochloride from codeine: addition of ammonia test solution produces a white turbidity with ethylmorphine but not with codeine [3].

Forensic toxicology Opiate metabolite profiling Urine drug testing

Evidence-Backed Application Scenarios Where Ethylmorphine Hydrochloride Hydrate Provides Verifiable Advantage Over In-Class Alternatives


CYP2D6 Pharmacogenetic Probe Substrate with Higher Metabolite Yield Than Codeine

Ethylmorphine hydrochloride hydrate serves as a superior CYP2D6 phenotyping probe substrate compared to codeine when maximizing the dynamic range of morphine metabolite formation is desired. As demonstrated by Hedenmalm et al. (1997), ethylmorphine produces 1.84-fold more urinary morphine than codeine at equivalent 25 mg oral doses (7.0% vs. 3.8%, p < 0.05), and the EM/PM discrimination ratio is 3.7-fold for ethylmorphine (11.0% vs. 3.0%) versus 5.9-fold for codeine (6.5% vs. 1.1%), providing a wider absolute metabolite window for distinguishing extensive from poor metabolizers [1]. This higher metabolite yield improves analytical sensitivity in genotype–phenotype correlation studies and reduces the risk of false-negative phenotyping in populations with intermediate CYP2D6 activity [1].

Forensic Toxicology Reference Standard for Norethylmorphine-Based Opiate Source Attribution

In forensic toxicology laboratories, ethylmorphine hydrochloride hydrate is required as the primary reference standard when developing and validating GC-MS or LC-MS/MS methods for opiate source attribution in urine drug testing. The unique N-demethylated metabolite norethylmorphine is detectable in hydrolyzed urine samples from all ethylmorphine users and is absent from codeine, morphine, and heroin metabolic profiles, as established by Aasmundstad et al. (1995) [2]. Without ethylmorphine and norethylmorphine reference materials, laboratories cannot definitively distinguish licit antitussive ethylmorphine use from illicit opiate consumption when 6-monoacetylmorphine (the heroin marker) is absent, a distinction that carries significant medico-legal consequences [3].

Preclinical Pharmacokinetic Studies of Structure-Dependent Presystemic O-Dealkylation in the Morphine-3-Alkyl Ether Series

Ethylmorphine occupies a critical position in the morphine-3-alkyl ether series for structure–metabolism relationship studies. The rat pharmacokinetic data from Butz et al. (1983) demonstrate that ethylmorphine's morphine AUC/parent AUC ratio (1.60) falls between codeine (1.37) and pholcodine (0.01), providing a quantitative gradient of presystemic O-dealkylation efficiency that correlates with 3-alkyl group size [4]. This makes ethylmorphine hydrochloride hydrate an essential comparator compound in preclinical investigations of first-pass metabolic activation, CYP2D1/CYP2D6 substrate selectivity, and the design of prodrug strategies where controlled O-dealkylation rates are desired [4].

Solid-State Formulation Development Requiring Defined Hydrate Stoichiometry and Stability

For pharmaceutical formulation development involving morphinan hydrochloride salts, ethylmorphine hydrochloride dihydrate presents a distinct solid-state profile that must be considered in excipient compatibility and stability studies. The crystallographic findings of Braun et al. (2014) establish that ethylmorphine hydrochloride exists only as a dihydrate with no stable anhydrate, crystallizing in the orthorhombic P2₁2₁2₁ space group common to all morphinanes but with hydrate stability characteristics that differ from codeine hydrochloride (which forms anhydrous polymorphs) and morphine hydrochloride (which forms both dihydrate and trihydrate) [5]. The Chinese Pharmacopoeia specification of loss on drying ≤10.0% and mandatory sealed storage further defines the quality control parameters unique to this hydrate form [6]. Formulators substituting codeine hydrochloride for ethylmorphine hydrochloride without adjusting for hydrate water content and hygroscopicity differences risk stoichiometric dosing errors.

Quote Request

Request a Quote for Ethylmorphine hydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.